Ethyl 5-chloropentanimidate
CAS No.:
Cat. No.: VC17408764
Molecular Formula: C7H14ClNO
Molecular Weight: 163.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H14ClNO |
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Molecular Weight | 163.64 g/mol |
IUPAC Name | ethyl 5-chloropentanimidate |
Standard InChI | InChI=1S/C7H14ClNO/c1-2-10-7(9)5-3-4-6-8/h9H,2-6H2,1H3 |
Standard InChI Key | IDISPSOQIDLIAL-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=N)CCCCCl |
Introduction
Structural and Chemical Characteristics
Ethyl 5-chloropentanimidate (systematic name: ethyl N-(5-chloropentyl)imidate) features a molecular framework that integrates both electrophilic and nucleophilic reaction sites. The chlorine atom at the terminal carbon facilitates nucleophilic displacement reactions, while the imidate group (–O–C=N–) participates in cyclization and alkylation processes. The compound’s molecular formula is C₇H₁₃ClN₂O, with a molecular weight of 188.65 g/mol. Key structural attributes include:
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A five-carbon backbone with a chlorine substituent at the terminal position.
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An ethyl imidate group (–O–C=N–OEt) at the first carbon.
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Stereochemical flexibility due to the nitrogen center, enabling chiral derivatization .
The presence of the imidate moiety distinguishes it from structurally similar esters like ethyl 5-chloropentanoate (CAS 2323-81-1), which lacks the nitrogen-based functional group.
Synthesis and Optimization
Key Synthetic Routes
The synthesis of ethyl 5-chloropentanimidate is achieved through a multistep process involving α-alkylation of N-sulfinyl imidates with 1-chloro-3-iodopropane. This method, developed by Colpaert et al., proceeds as follows :
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Imidate Preparation:
N-tert-butanesulfinyl imidates are prepared from commercially available amines and ethyl imidate precursors. -
α-Alkylation:
The imidate undergoes alkylation with 1-chloro-3-iodopropane in the presence of a base, yielding 2-substituted N-tert-butanesulfinyl-5-chloropentanimidates.-
Reagents: Sodium hydride (NaH), dimethyl sulfoxide (DMSO).
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Conditions: Room temperature, 12–24 hours.
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Diastereomeric Ratios: 67:33 to 72:28, depending on the substituent.
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Yields: 74–86% after purification.
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Reduction and Cyclization:
The intermediate is reduced with sodium borohydride (NaBH₄) to form 2-substituted N-tert-butanesulfinyl-5-chloropentylamines, which undergo intramolecular cyclization under basic conditions to yield chiral N-sulfinylpiperidines.
Reaction Optimization
Critical factors influencing the synthesis include:
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Base Selection: NaH in DMSO proved optimal for cyclization, minimizing side reactions.
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Solvent Effects: Polar aprotic solvents enhance reaction rates and diastereoselectivity.
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Temperature Control: Cyclization at elevated temperatures (60–80°C) improves yields but may reduce stereochemical fidelity.
Table 1: Synthesis Parameters and Outcomes
Step | Reagents/Conditions | Key Outcomes |
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α-Alkylation | NaH, DMSO, 1-chloro-3-iodopropane | Diastereomeric ratio: 67:33–72:28 |
Reduction | NaBH₄, THF | Quantitative conversion to amine |
Cyclization | NaH, DMSO, 60°C | 85–92% yield of N-sulfinylpiperidines |
Reactivity and Derivitization
Nucleophilic Substitution
Applications in Pharmaceutical Chemistry
Chiral Piperidine Synthesis
Ethyl 5-chloropentanimidate is pivotal in synthesizing enantiomerically pure piperidines, which are integral to drugs targeting neurological and cardiovascular disorders. Examples include:
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Antipsychotics: Piperidine cores in risperidone and haloperidol.
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Analgesics: Fentanyl derivatives.
Case Study: Synthesis of 3-Substituted Piperidines
Using ethyl 5-chloropentanimidate, Colpaert et al. synthesized 3-alkyl- and 3-arylpiperidines with >98% enantiomeric purity. Deprotection of the N-sulfinyl group with HCl yielded pharmaceutically relevant piperidine hydrochlorides .
Comparative Analysis with Related Compounds
Ethyl 5-chloropentanimidate offers distinct advantages over similar intermediates:
Table 2: Comparison of Imidate Derivatives
Compound | Key Feature | Application |
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Ethyl 5-chloropentanimidate | Combines imidate and chlorine groups | Chiral piperidine synthesis |
Ethyl valerimidate | Lacks chlorine substituent | Limited to non-halogenated products |
Methyl 6-chlorohexanimidate | Longer carbon chain | Altered cyclization kinetics |
Challenges and Future Directions
Despite its utility, limitations persist:
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Stereochemical Complexity: Achieving >90% diastereoselectivity requires rigorous optimization.
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Scale-Up Difficulties: Industrial-scale cyclization faces challenges in yield maintenance.
Future research should prioritize:
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Catalytic Asymmetric Methods: To reduce reliance on chiral auxiliaries.
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Computational Modeling: For predicting optimal reaction conditions.
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